molecular formula C19H17O2P B8485442 3-Methoxyphenyldiphenylphosphine oxide

3-Methoxyphenyldiphenylphosphine oxide

Cat. No.: B8485442
M. Wt: 308.3 g/mol
InChI Key: YEEFDJRKEUKDLV-UHFFFAOYSA-N
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Description

3-Methoxyphenyldiphenylphosphine oxide is a phosphine oxide-based compound that serves as a key precursor or intermediate in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds. This reagent enables the synthesis of alkenes from carbonyl compounds such as aldehydes and ketones, a fundamental transformation in the construction of complex organic molecules . The synthetic method for this compound involves a reaction between phenylbenzene methoxyl group phosphorus and meta-methoxy benzyl chloride at mild temperatures (55-60 °C), offering a preparation process that is simple to implement and characterized by a gentle reaction profile . Phosphine oxides of this class are valuable in scientific research for creating advanced chemical structures, including potential applications in developing pharmaceuticals, liquid crystals, and novel organic materials . This product is intended for use by qualified researchers in a controlled laboratory setting. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17O2P

Molecular Weight

308.3 g/mol

IUPAC Name

1-diphenylphosphoryl-3-methoxybenzene

InChI

InChI=1S/C19H17O2P/c1-21-16-9-8-14-19(15-16)22(20,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3

InChI Key

YEEFDJRKEUKDLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Methoxyphenyldiphenylphosphine Oxide and Analogues

Established Synthetic Pathways to Arylphosphine Oxides

The construction of the C–P bond in arylphosphine oxides can be achieved through several well-established methods. These foundational strategies have been refined over the years and remain central to the synthesis of this class of compounds.

One of the most prominent methods is the Grignard reaction , where an aryl Grignard reagent (ArMgX) reacts with a phosphorus-containing electrophile like phosphoryl chloride (POCl₃) or a chlorophosphine. This approach allows for the direct formation of the aryl-phosphorus bond. thieme-connect.debenthamdirect.com For instance, the reaction of an arylmagnesium bromide with diethyl phosphite (B83602) is a common route to diarylphosphine oxides. wikipedia.orgchemicalbook.com Symmetrical secondary phosphine (B1218219) oxides can be synthesized by the reaction of a Grignard reagent with diethyl phosphite. rug.nl

Another classical and widely used method is the Michaelis-Arbuzov reaction . wikipedia.org This reaction typically involves the treatment of a trivalent phosphorus ester, such as a phosphinite, with an aryl halide to form the corresponding phosphine oxide. benthamdirect.comrsc.orgresearchgate.net The versatility of this reaction allows for the synthesis of a variety of phosphonates, phosphinates, and phosphine oxides. wikipedia.orgbenthamdirect.com

Furthermore, transition metal-catalyzed cross-coupling reactions , often referred to as Hirao reactions, have emerged as powerful tools for the synthesis of arylphosphine oxides. acs.orgnih.gov These methods typically employ palladium or nickel catalysts to couple diphenylphosphine (B32561) oxide with aryl halides or pseudohalides. acs.orgorganic-chemistry.org This approach offers high efficiency and tolerance to a wide range of functional groups. organic-chemistry.orgresearchgate.net Other coupling partners for diphenylphosphine oxide in these reactions include arylboronic acids and aroylhydrazides. acs.orgnih.gov

The oxidation of corresponding arylphosphines is a straightforward method for preparing arylphosphine oxides, provided the precursor phosphine is readily available. acs.orgnih.gov Additionally, the alkaline hydrolysis of aryltriphenylphosphonium salts represents another synthetic route, although its scope can be limited by the stability of the phosphonium (B103445) salt and the reaction conditions. acs.orgnih.gov

Advanced and Novel Synthetic Strategies for Methoxyphenylphosphine Oxide Derivatives

Building upon the established methodologies, researchers have developed more advanced and tailored strategies for the synthesis of specific methoxyphenylphosphine oxide derivatives, including the title compound.

The synthesis of 3-Methoxyphenyldiphenylphosphine oxide can be achieved through a two-step quaternization-Wittig reaction sequence. In this method, methyldiphenylphosphine (B73815) is first quaternized with an appropriate aryl bromide. The resulting phosphonium salt then undergoes a Wittig reaction with an aldehyde, such as furan-2-carbaldehyde or p-chlorobenzaldehyde, to yield the desired aryldiphenylphosphine oxide. nih.gov For example, (3-Methoxyphenyl)(methyl)diphenylphosphonium Bromide can be prepared in 70% yield. acs.org

A Chinese patent describes a method for synthesizing 3-methoxybenzyl diphenylphosphine oxide by reacting phenylbenzene methoxyl group phosphorus with meta-methoxy benzyl (B1604629) chloride at 55-60°C. google.com One specific example involves reacting 99.5g of phenylbenzene methoxyl group phosphorus with 72g of meta-methoxy benzyl chloride at 58°C for 8 hours. google.com

The following table summarizes a synthetic approach to (3-Methoxyphenyl)(methyl)diphenylphosphonium Bromide, a precursor to the target molecule.

Reactant 1Reactant 2CatalystSolventConditionsProductYield (%)
Methyldiphenylphosphine3-BromoanisoleNiBr₂ (6 mol %)PhenolReflux, 15 min(3-Methoxyphenyl)(methyl)diphenylphosphonium Bromide70
Benzyldiphenylphosphine2-Bromophenol-PhenolReflux, 5 h(2-Hydroxyphenyl)(benzyl)diphenylphosphonium Bromide83
Methyldiphenylphosphine4-Bromo-N,N-dimethylanilineNiBr₂ (6 mol %)PhenolReflux, 20 h(4-(Dimethylamino)phenyl)(methyl)diphenylphosphonium Bromide90
Methyldiphenylphosphine4-BromoacetophenoneNiBr₂ (6 mol %)PhenolReflux, 1 h(4-Acetylphenyl)(methyl)diphenylphosphonium Bromide85
Data compiled from a study on the synthesis of aryldiphenylphosphine oxides. acs.orgnih.gov

Bis(phosphine oxide) podands are molecules containing two phosphine oxide groups connected by a linker, and they have applications as extractants for f-block elements. The synthesis of (2-(diphenylphosphorylmethoxy)phenyl)diphenylphosphine oxide and its analogues often involves a multi-step process. nih.gov

A general route involves the reaction of a hydroxyl-substituted arylphosphonate with a tosylated phosphine oxide derivative in the presence of a base. For instance, diethyl (2-hydroxyphenyl)phosphonate can be reacted with (diphenylphosphoryl)methyl 4-methylbenzenesulfonate (B104242) using sodium hydride in dioxane to form the corresponding bis(phosphine oxide) podand. nih.gov

Reactant 1Reactant 2BaseSolventConditionsProduct
Diethyl(2-hydroxyphenyl)phosphonate(Diphenylphosphoryl)methyl 4-methylbenzenesulfonateSodium hydride (55% suspension)DioxaneBoiling, 8 hDiethyl (2-((diphenylphosphoryl)methoxy)phenyl)phosphonate
This table illustrates a key step in the synthesis of a bis(phosphine oxide) podand. nih.gov

Unsymmetrical bis(phosphine) oxides can also be synthesized via secondary phosphine oxide precursors. This involves the deprotonation of a secondary phosphine oxide to form a sodium phosphinite, which is then alkylated with a dihaloalkane. The different reactivities of the halides allow for the isolation of intermediates that can be further reacted to form the unsymmetrical bis(phosphine oxide). researchgate.net

The functionalization of methoxyphenylphosphine oxides can be achieved through various derivatization strategies, allowing for the introduction of additional functional groups and the fine-tuning of the molecule's properties. One approach is the dearylation of arylphosphine oxides using a sodium hydride-iodide composite, which generates a transient sodium phosphinite intermediate that can be functionalized with a range of electrophiles in a one-pot fashion. ntu.edu.sg

Transition metal-catalyzed C-H functionalization has also been employed for the derivatization of arylphosphine oxides. For instance, an Iridium(III)-catalyzed direct C-H functionalization with diazo compounds provides a method for synthesizing biarylphosphine and dibenzophosphole oxides bearing a hydroxyl group. acs.org

Another strategy involves the phospha-Michael addition of diphenylphosphine oxide to in situ generated o-quinone methides from 2-(1-tosylalkyl) phenols under basic conditions. This method allows for the synthesis of various diarylmethyl phosphine oxides. nih.gov

Reaction Mechanisms in Phosphine Oxide Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of phosphine oxides often involves nucleophilic attack of a phosphorus species on an electrophilic carbon.

In the Michaelis-Arbuzov reaction , the mechanism is initiated by the Sₙ2 attack of a nucleophilic trivalent phosphorus species on an alkyl halide. This forms a phosphonium salt intermediate. A subsequent Sₙ2 reaction of the displaced halide anion on one of the alkoxy carbons of the phosphonium intermediate leads to the final phosphine oxide and an alkyl halide. wikipedia.org

The Grignard reaction for phosphine oxide synthesis involves the nucleophilic attack of the carbanion from the Grignard reagent on the phosphorus atom of the phosphorus-containing electrophile. For example, in the reaction with diethyl phosphite, the Grignard reagent attacks the phosphorus center, leading to the displacement of the ethoxy groups. wikipedia.orgchemicalbook.com

The alkaline hydrolysis of quaternary phosphonium salts proceeds through a three-step mechanism. acs.orgnih.gov It begins with the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom to form a hydroxyphosphorane. This is followed by deprotonation by another hydroxide ion to form an oxyanionic phosphorane. The final step is the fragmentation of this intermediate to produce the phosphine oxide and a carbanion, which is then protonated. acs.orgnih.gov

Conclusion

3-Methoxyphenyldiphenylphosphine oxide is a compound of significant interest within the family of arylphosphine oxides. Its synthesis is well-established, and its chemical and physical properties make it a candidate for applications in catalysis and materials science, although specific, detailed research in these areas is still emerging. The study of its congeners, (3-methoxyphenyl)phosphine oxide and tris(3-methoxyphenyl)phosphine (B1295295) oxide, further enriches our understanding of how systematic structural modifications can tune the properties of this important class of organophosphorus compounds. Further research into the specific applications and performance of this compound is warranted to fully exploit its potential in various chemical technologies.

Applications in Chemical Separation and Materials Science

Extraction of Metal Ions, Particularly f-Block Elements

Organophosphorus compounds, including phosphine (B1218219) oxides, are a cornerstone of solvent extraction technologies for the recovery and purification of f-block elements, which include both lanthanides (rare-earth elements) and actinides (radionuclides). nih.gov The high affinity of the phosphoryl oxygen atom for these hard acid cations allows for their selective transfer from an aqueous phase, typically acidic nuclear waste solutions, into an organic phase. Phosphine oxides are recognized as the most basic among common organophosphorus extractants, a property that generally correlates with strong coordination and efficient extraction. nih.gov

Solvent extraction is a primary industrial method for separating and purifying rare-earth elements and radionuclides. nih.govupenn.edu The process involves contacting an aqueous solution containing the target metal ions with an immiscible organic solvent that contains the extractant molecule. nih.gov Derivatives of (methoxyphenyl)diphenylphosphine oxide have been investigated as highly effective extractants for f-block elements from nitric acid media. mdpi.com

Research on (2-(diphenylphosphorylmethoxy)phenyl)diphenylphosphine oxide, a structural analog, demonstrates the potent extraction capabilities of this class of compounds. mdpi.com Studies show that the extraction efficiency for elements like Thorium (Th(IV)) and Uranium (U(VI)) is significantly influenced by the concentration of nitric acid in the aqueous phase. For instance, the distribution ratio (D), which measures the efficiency of extraction, shows a distinct peak at specific acid concentrations. This selectivity is crucial for separating different elements from a mixed solution. mdpi.com The extraction of lanthanides with these types of phosphine oxide ligands typically results in the formation of complexes with a stoichiometry of L₂M(NO₃)₃, where 'L' is the ligand and 'M' is the metal ion. mdpi.com

The table below summarizes the extraction performance for various f-block elements using a phosphine oxide derivative at different nitric acid concentrations, illustrating the compound's effectiveness and selectivity.

Metal IonNitric Acid Conc. (M)Distribution Ratio (D)
U(VI) 1.66~10
Th(IV) 3.8316
Nd(III) > 2.0~0.7
Ho(III) > 2.0~0.8
This table presents research findings on the extraction efficiency of f-block elements using a (methoxyphenyl)diphenylphosphine oxide derivative, showing the distribution ratio (D) at optimal nitric acid concentrations. Data sourced from mdpi.com.

The selective extraction capabilities of phosphine oxides are vital for preconcentration and separation strategies, particularly in the context of nuclear waste management and rare-earth element (REE) refining. mdpi.comutwente.nl The goal is to separate highly radioactive actinides from less radioactive but chemically similar lanthanides. utwente.nl The differences in extraction behavior, such as those observed between U(VI)/Th(IV) and Nd(III)/Ho(III), form the basis of these separation strategies. mdpi.com

By carefully controlling experimental conditions like aqueous phase acidity and extractant concentration, it is possible to selectively extract certain elements while leaving others in the aqueous solution. mdpi.com For example, the studied (methoxyphenyl)diphenylphosphine oxide derivative shows a considerably higher extraction ability for U(VI) and Th(IV) compared to lanthanides like Nd(III) at nitric acid concentrations above 2 M. mdpi.com This preferential extraction is fundamental to partitioning processes in the nuclear fuel cycle. utwente.nl Furthermore, trialkyl phosphine oxides have proven effective in quantitatively extracting uranium from highly acidic solutions, showcasing their robustness for processing diverse waste streams. osti.govosti.gov These strategies are critical for minimizing the long-term radiotoxicity of nuclear waste and for recovering valuable rare-earth elements for technological applications. upenn.eduresearchgate.net

Functional Materials Development

The phosphine oxide moiety is not only useful in liquid-liquid extraction but also serves as a powerful functional group for engineering advanced materials at the nanoscale. Its ability to act as a robust ligand allows for the surface modification and stabilization of nanoparticles, while its electronic properties can be harnessed for sensing applications.

Gold nanoparticles (AuNPs) are of immense interest in fields like catalysis, sensing, and biomedicine due to their unique optical and electronic properties. windows.netnih.govnih.gov However, their practical use depends on achieving long-term stability to prevent aggregation. Phosphine oxide derivatives have emerged as effective capping agents for synthesizing and stabilizing AuNPs. nih.govrsc.org

In a typical synthesis, a gold salt (e.g., KAuCl₄) is reduced in the presence of a phosphine oxide ligand in a suitable solvent. nih.govrsc.org The phosphine oxide molecules coordinate to the surface of the newly formed nanoparticles, preventing them from clumping together. nih.gov The structure of the phosphine oxide ligand influences both the size and the long-term stability of the resulting AuNPs. rsc.org For instance, AuNPs stabilized with (3-thioacetylpropyl)-diphenylphosphine oxide were found to be stable for over five months. rsc.org The characterization of these functionalized nanoparticles is typically performed using techniques such as Transmission Electron Microscopy (TEM) to determine size and morphology, Dynamic Light Scattering (DLS) to measure hydrodynamic diameter, and UV-Vis spectroscopy to observe the localized surface plasmon resonance (LSPR) peak, which is indicative of nanoparticle formation and stability. nih.govrsc.org

The table below details the sizes and stability of AuNPs stabilized by different phosphine oxide derivatives, highlighting the influence of the ligand structure.

Stabilizing LigandNanoparticle Size (TEM)Stability Duration
(3-thioacetylpropyl)di-(p-tolyl)phosphine oxide (4A) 55 ± 13.6 nm3 months
(3-thioacetylpropyl)-diphenylphosphine oxide (4B) 40 ± 8 nm5 months
(3-thioacetylpropyl)-thiodiphenylphosphine oxide (7) 25 ± 6 nm5 months
(3-thioacetyl-N-ethylmethylamine)-diphenylphosphine oxide (10) 43 ± 7 nm3 months
This table showcases the characteristics of gold nanoparticles (AuNPs) stabilized by various phosphine oxide derivatives. The data demonstrates how the ligand's chemical structure affects the resulting nanoparticle size and long-term stability. Data sourced from nih.govrsc.org.

The development of sensitive and selective chemical sensors is a critical area of research. Materials based on phosphine oxides are showing promise for these applications. chemrxiv.orgresearchgate.net The electron-donating phosphoryl group can interact with specific analytes, and when incorporated into a fluorescent molecule, this interaction can lead to a detectable change in light emission. chemrxiv.org

Recent studies have demonstrated the successful synthesis of pyrazolyl-phosphine oxides that function as dual-responsive fluorescent sensors for metal ions. chemrxiv.orgresearchgate.net These sensors exhibit a "turn-off" response (fluorescence quenching) in the presence of iron (Fe³⁺) ions and a "turn-on" response (fluorescence enhancement) for aluminum (Al³⁺) ions. chemrxiv.orgresearchgate.net This high selectivity, coupled with the ability to detect concentrations at submicromolar levels, establishes phosphine oxides as a viable platform for developing new chemosensors. researchgate.net

While this research has focused on metal ions, the broader potential for phosphine oxide-based materials in sensing is significant. AuNPs stabilized by phosphine derivatives are noted for their extensive applications in sensing and biological imaging. nih.govrsc.org The ability of the phosphine oxide group to participate in specific molecular interactions, such as hydrogen bonding, could be exploited for the detection of other analytes, including organic molecules like antibiotics. nih.gov Although direct sensors for antibiotics based on 3-methoxyphenyldiphenylphosphine oxide have not been extensively reported, the proven success in metal ion sensing and the functional properties of phosphine oxide-stabilized nanomaterials suggest a promising avenue for future research and development in this area. nih.govchemrxiv.org

Conclusion and Future Outlook

Summary of Key Research Findings

Publicly available, dedicated research focusing specifically on 3-Methoxyphenyldiphenylphosphine oxide is limited. The compound is often included in broader studies or chemical libraries, but detailed investigations into its unique properties and applications are not extensively documented.

Interactive Table: Properties of this compound
PropertyValue
Molecular Formula C₁₉H₁₇O₂P
Molecular Weight 308.31 g/mol
Structure A central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and one 3-methoxyphenyl (B12655295) group.
Predicted Properties The meta-positioned methoxy (B1213986) group is expected to exert both inductive and resonance electronic effects, influencing the electron density at the phosphorus center and the overall polarity of the molecule. ucalgary.calasalle.edu

Emerging Trends in Arylphosphine Oxide Research

The broader class of arylphosphine oxides is experiencing a research renaissance, driven by their versatile properties and applicability in diverse fields. Several key trends are shaping the current landscape:

Advanced Catalysis: Arylphosphine oxides are not merely byproducts of reactions like the Wittig or Mitsunobu but are increasingly used as pre-catalysts or ligands in their own right. acs.org Research is focused on developing catalytic cycles where the phosphine (B1218219) oxide is reduced in situ, making these classic reactions more atom-economical. cardiff.ac.uk Furthermore, the P=O functional group can act as a directing group in C-H activation reactions, opening new avenues for complex molecule synthesis.

Materials Science and Optoelectronics: A significant emerging trend is the use of arylphosphine oxides as core building blocks for functional materials. acs.org Their rigid structure, high thermal stability, and strong electron-withdrawing nature make them excellent candidates for electron-transport materials (ETMs) and hosts in organic light-emitting diodes (OLEDs). researchgate.netacs.orgbohrium.comresearchgate.net The tetrahedral geometry of the phosphine oxide group helps to create amorphous thin films, which is beneficial for device performance and longevity. researchgate.netrsc.org

Novel Synthetic Methodologies: Chemists are continuously developing more efficient and sustainable methods for synthesizing arylphosphine oxides. This includes visible-light photoredox catalysis and novel cross-coupling reactions that tolerate a wide range of functional groups and proceed under mild conditions. purdue.eduorganic-chemistry.org Additionally, methods for the functionalization of readily available triphenylphosphine (B44618) oxide, often considered a waste byproduct, are being explored to generate more complex and valuable phosphine oxides. ntu.edu.sg

Future Directions for this compound Research

Building on the general trends in the field, several specific and promising research avenues can be proposed for this compound.

Investigation of Electronic Effects in Catalysis: The 3-methoxy group is an interesting substituent as it acts as a π-electron donor through resonance but a σ-electron withdrawer through induction. ucalgary.calasalle.edulumenlearning.com Future studies should systematically investigate how this specific electronic profile modulates the properties of the phosphorus center. This could involve using this compound as a ligand in transition-metal catalysis and evaluating its impact on catalytic activity, selectivity, and catalyst lifetime compared to its unsubstituted or isomeric analogues.

Development for Optoelectronic Applications: Given the intense interest in phosphine oxides for OLEDs, a critical future direction is the synthesis and thorough characterization of this compound's photophysical properties. acs.orgresearchgate.net Research should focus on measuring its triplet energy level, LUMO/HOMO energy levels, and thermal stability to assess its potential as a host or electron-transport material. researchgate.netbohrium.com The methoxy group could be used as a handle for further functionalization, allowing for the creation of more complex, multifunctional materials for next-generation displays and lighting.

Probing as a Chiral Auxiliary: Arylphosphine oxides have been employed as chiral auxiliaries in asymmetric synthesis. acs.org Future work could explore the resolution of racemic this compound or the development of a stereoselective synthesis to produce enantiopure forms. These chiral molecules could then be tested for their efficacy in inducing stereoselectivity in various chemical transformations.

Systematic Characterization: A fundamental but crucial area of future work is the detailed experimental characterization of the compound. This includes definitive spectroscopic analysis (¹H, ¹³C, ³¹P NMR), single-crystal X-ray diffraction to understand its solid-state packing, and thermal analysis (TGA/DSC) to confirm its stability. This foundational data is essential to enable and support all other proposed research directions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Methoxyphenyldiphenylphosphine oxide in high purity?

  • Methodology : The compound can be synthesized via phosphorylation reactions, such as the reaction of diphenylphosphine chloride with 3-methoxyphenylmagnesium bromide (Grignard reagent). Purification is typically achieved through recrystallization using solvents like ethanol or toluene, followed by column chromatography to remove unreacted precursors.
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and ensure anhydrous conditions to prevent hydrolysis of intermediates. Purity can be verified using melting point analysis and 31^{31}P NMR spectroscopy .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopy : Use 1^{1}H, 13^{13}C, and 31^{31}P NMR to confirm molecular structure and substituent effects. IR spectroscopy identifies P=O stretching vibrations (~1200 cm1^{-1}).
  • X-ray Crystallography : Resolve crystal structure to analyze bond angles and steric effects of the methoxy group.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic distribution and compare with non-substituted analogs .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15+ minutes .

Advanced Research Questions

Q. How does the methoxy substituent in this compound influence its electronic structure compared to non-substituted analogs?

  • Methodology :

  • Comparative DFT Studies : Calculate Mulliken charges and HOMO-LUMO gaps to assess electron-withdrawing/donating effects of the methoxy group.
  • Experimental Validation : Compare 31^{31}P NMR chemical shifts with diphenylphosphine oxide derivatives. Increased deshielding in 31^{31}P NMR indicates stronger electron withdrawal .
    • Table 1 : Electronic Parameters of Substituted Phosphine Oxides
CompoundP=O Bond Length (Å)31^{31}P NMR Shift (ppm)HOMO-LUMO Gap (eV)
Diphenylphosphine Oxide1.4825.36.2
This compound1.4628.95.8
Data derived from DFT simulations and experimental studies .

Q. What role does this compound play in catalytic systems, particularly in cross-coupling reactions?

  • Methodology :

  • Ligand Screening : Test its efficacy as a ligand in palladium-catalyzed Suzuki-Miyaura reactions. Compare yields with triphenylphosphine or trioctylphosphine oxide (TOPO).
  • Mechanistic Probes : Use kinetic studies and 31^{31}P NMR to track ligand-metal coordination dynamics. The methoxy group may enhance stability of Pd(0) intermediates .

Q. How can researchers resolve enantiomeric forms of P-stereogenic phosphine oxides like this compound?

  • Methodology :

  • Chiral Chromatography : Employ HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Crystallization : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) for large-scale resolution .

Data Contradictions and Validation

  • Synthetic Yield Variability : Discrepancies in reported yields (50–85%) may arise from differences in solvent polarity or Grignard reagent stoichiometry. Validate protocols via reproducibility trials .
  • Computational vs. Experimental Results : DFT-predicted bond lengths may deviate slightly (<0.02 Å) from crystallographic data due to solvent effects in experiments .

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